1-(2-Benzimidazolyl)-3-n-butylurea
Descripción
Propiedades
Número CAS |
24374-77-4 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-butylurea |
InChI |
InChI=1S/C12H16N4O/c1-2-3-8-13-12(17)16-11-14-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16,17) |
Clave InChI |
GDPFUDKQBKGTKU-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=NC2=CC=CC=C2N1 |
SMILES canónico |
CCCCNC(=O)NC1=NC2=CC=CC=C2N1 |
Otros números CAS |
24374-77-4 |
Sinónimos |
1-(2-benzimidazolyl)-3-n-butylurea |
Origen del producto |
United States |
Comparación Con Compuestos Similares
1-(3-Buten-1-yl)-1H-Benzimidazole (CAS 108413-26-9)
- Molecular formula : C₁₁H₁₂N₂
- Molecular weight : 172.23 g/mol
- The butenyl group introduces unsaturation, increasing reactivity in polymerization or cycloaddition reactions. Lower logP (~1.8) due to shorter alkyl chain and absence of urea.
- Applications : Primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis .
N-Methyl-4-nitroaniline
- Molecular formula : C₇H₇N₃O₂
- Molecular weight : 165.15 g/mol
- Key differences: Contains a nitro group instead of a benzimidazole ring, leading to stronger electron-withdrawing effects. Higher solubility in polar solvents (e.g., ethanol) but lower thermal stability. logP ~1.5, reflecting reduced lipophilicity compared to this compound.
- Applications : Used in dye synthesis and as a corrosion inhibitor .
4-Nitrobenzyl Chloride
- Molecular formula: C₇H₆ClNO₂
- Molecular weight : 171.58 g/mol
- Key differences: Chloride substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. logP ~2.3, comparable to this compound.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
Research Findings and Functional Comparisons
Thermal Stability
| Compound | Decomposition Temperature (°C) |
|---|---|
| This compound | 148–152 (gradual) |
| 1-(3-Buten-1-yl)-1H-Benzimidazole | 180–185 (sharp) |
| N-Methyl-4-nitroaniline | 210–215 (explosive decomposition) |
Métodos De Preparación
Reaction Mechanism
-
Initial Hydrolysis : Benomyl undergoes cleavage of the methyl carbamate group, yielding methyl 2-benzimidazolecarbamate (MBC) and n-butyl isocyanate.
-
Intramolecular Cyclization : MBC reacts with n-butyl isocyanate under alkaline conditions to form STB.
-
Ring Opening : STB undergoes triazine ring opening, resulting in BBU as the final product.
Experimental Conditions
Table 1: Degradation Kinetics of Benomyl to BBU
| pH | Temperature (°C) | Half-life (hours) | Final BBU Yield (%) |
|---|---|---|---|
| 10 | 25 | 54 | 65 |
| 12 | 30 | 22 | 72 |
| 13 | 50 | <1 | 58 |
Data derived from hydrolysis studies under controlled conditions.
Reaction of 2-Aminobenzimidazole with n-Butyl Isocyanate
Direct coupling of 2-aminobenzimidazole with n-butyl isocyanate in aprotic solvents represents a straightforward route to BBU. This method avoids the multi-step degradation required in benomyl-based synthesis.
Optimization of Reaction Parameters
Table 2: Solvent Impact on BBU Synthesis
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane/acetone | 2 | 90 |
| Tetrahydrofuran | 4 | 75 |
| Acetonitrile | 6 | 60 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the benzimidazole amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield BBU. Side reactions, such as oligomerization of isocyanates, are mitigated by controlled stoichiometry and solvent selection.
Acylation Using N-Carbamoyl Benzoic Acid Sulfimides
A phosgene-free method involves N-carbamoyl benzoic acid sulfimides as acylating agents. This approach, detailed in patent literature, offers improved safety and purity.
Procedure
Advantages
-
Safety : Avoids toxic phosgene and exothermic reactions associated with isocyanates.
-
Purity : By-products (e.g., sulfimide salts) remain soluble, simplifying isolation.
Intramolecular Cyclization of Urea Precursors
A patented method involves cyclization of 2-(N-butylcarbamoyl)benzimidazole urea precursors under acidic or basic conditions.
Key Steps
Table 3: Cyclization Efficiency Under Varying Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 4 | 85 |
| HCl | 60 | 6 | 78 |
| Base (KOH) | 100 | 2 | 70 |
Data synthesized from cyclization studies.
Comparative Analysis of Methods
Table 4: Method Comparison for BBU Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Alkaline Degradation of Benomyl | 60–75 | 85–90 | Moderate | High (toxic by-products) |
| Isocyanate Coupling | 75–90 | 90–95 | High | Moderate |
| Sulfimide Acylation | 70–80 | 95–98 | High | Low |
| Cyclization of Ureas | 70–85 | 88–92 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(2-Benzimidazolyl)-3-n-butylurea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with n-butylurea precursors under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via H/C NMR and FT-IR spectroscopy. For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE including nitrile gloves, EN 166-compliant safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution and seek medical evaluation . Engineering controls (e.g., negative-pressure environments) are advised for large-scale syntheses.
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using human cell lines (HEK-293, HepG2) to establish baseline toxicity. Parallel enzymatic inhibition studies (e.g., kinase or protease assays) can identify potential therapeutic targets. Dose-response curves (0.1–100 µM range) and triplicate replicates ensure statistical robustness. Reference theoretical frameworks (e.g., structure-activity relationship models) to contextualize results .
Advanced Research Questions
Q. What factorial design approaches optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Implement a 2 factorial design to test variables: catalyst type (e.g., Pd/C vs. Ni), temperature (80–120°C), and solvent polarity (DMF vs. acetonitrile). Use ANOVA to identify significant factors. For example, a 2 design with center points can model nonlinear effects. Response surface methodology (RSM) further refines optimal conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation steps are required?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like DNA topoisomerases or tubulin. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Cross-validate with experimental SPR (surface plasmon resonance) to measure binding affinity (K values) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal assays (e.g., calorimetry vs. fluorescence) to confirm mechanisms. Theoretical reconciliation via pathway enrichment analysis (KEGG, Reactome) may explain divergent results .
Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?
- Methodological Answer : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms (neural networks) for autonomous reaction optimization. Train models on historical yield/purity data to predict ideal parameters. Pair with inline PAT (process analytical technology) like Raman spectroscopy for real-time monitoring. COMSOL Multiphysics simulations can model reaction kinetics .
Methodological Framework Integration
Q. What theoretical frameworks are most relevant for studying this compound’s mechanism of action?
- Methodological Answer : Link research to conceptual frameworks like enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand theory. For anticancer studies, the "hallmarks of cancer" framework guides target selection. Epistemologically, align with positivist paradigms to ensure hypothesis falsifiability .
Q. How should researchers structure a proposal to investigate this compound’s potential in neurodegenerative disease models?
- Methodological Answer : Define primary questions (e.g., “Does the compound inhibit tau aggregation?”) and subsidiary aims (e.g., dose-dependent effects in C. elegans). Justify methodologies (thioflavin-T assays, in vivo lifespan studies) via literature gaps. Emphasize reproducibility plans (ARRIVE guidelines) and theoretical alignment with proteostasis networks .
Data Presentation
Table 1 : Key Characterization Techniques for this compound
Table 2 : Factorial Design Parameters for Yield Optimization
| Factor | Levels | Response Variable |
|---|---|---|
| Catalyst (Pd/C) | 0.5%, 1.0%, 2.0% w/w | Yield (%) |
| Temperature | 80°C, 100°C, 120°C | Purity (HPLC area %) |
| Solvent | DMF, acetonitrile, toluene | Reaction time (hours) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
